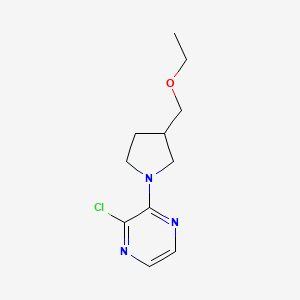

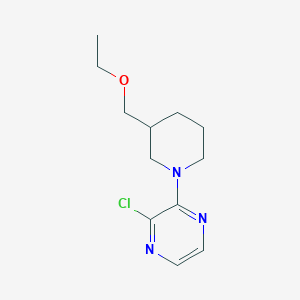

2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine

Descripción general

Descripción

2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine, abbreviated as 2C3E, is a small organic molecule with a wide range of applications in the scientific research field. 2C3E is a heterocyclic compound containing a five-membered ring of two nitrogen atoms, one carbon atom, and two chlorine atoms. 2C3E has a molecular weight of 175.6 g/mol and a boiling point of 305.3 °C.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Pyrazine derivatives have been explored for their potential in synthesizing new chemical entities with therapeutic applications. For instance, novel synthetic pathways have been developed for pyrazolopyridines and pyrazolines, offering insights into the structural versatility and reactivity of pyrazine-based compounds (Collins Michael Raymond et al., 2010; A. Amr et al., 2008).

Potential Therapeutic Applications

- Research on pyrazine and piperidine derivatives reveals their potential in addressing a variety of health conditions. For example, compounds related to the query have shown promise in genotoxicity studies, which could be relevant in designing drugs with reduced adverse effects (A. Kalgutkar et al., 2007). Other studies have investigated the analgesic and antiparkinsonian activities of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives, highlighting the therapeutic versatility of pyrazine compounds (A. Amr et al., 2008).

Chemical Behavior and Interaction

- The chemical behavior and interactions of pyrazine derivatives have been a subject of study, particularly in terms of their potential for bioactivation and interaction with DNA. One study demonstrated that certain pyrazine compounds could be bioactivated to reactive intermediates, emphasizing the importance of understanding their metabolic pathways in drug design and safety evaluation (A. Kalgutkar et al., 2007).

Mecanismo De Acción

- Piperidine derivatives, like our compound, often interact with receptors or enzymes involved in various biological processes. These may include neurotransmitter receptors, ion channels, or enzymes related to metabolism or signaling pathways .

Target of Action

Pharmacokinetics (ADME)

- The compound’s ethoxymethyl group suggests good oral absorption due to its lipophilicity. It likely distributes throughout tissues, including the central nervous system (CNS), given its piperidine structure. Hepatic metabolism may occur, possibly involving cytochrome P450 enzymes. Elimination likely occurs via urine or feces. The compound’s stability and solubility influence bioavailability .

Propiedades

IUPAC Name |

2-chloro-3-[3-(ethoxymethyl)piperidin-1-yl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3O/c1-2-17-9-10-4-3-7-16(8-10)12-11(13)14-5-6-15-12/h5-6,10H,2-4,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNLWCABSOUQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCN(C1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

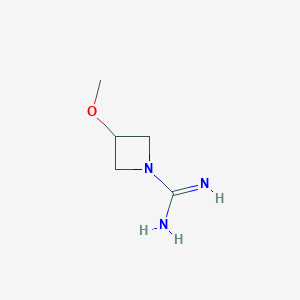

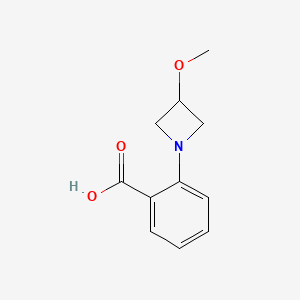

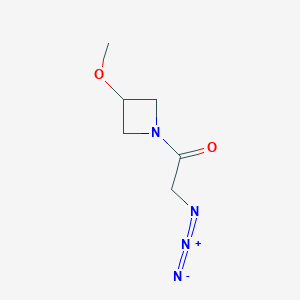

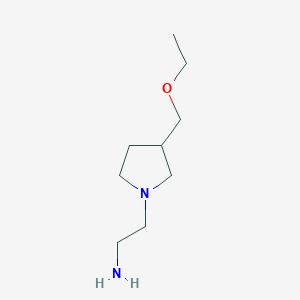

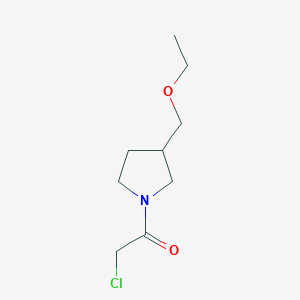

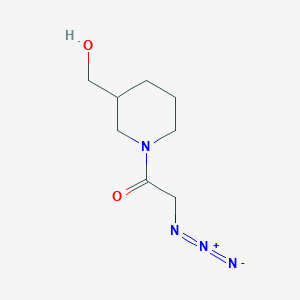

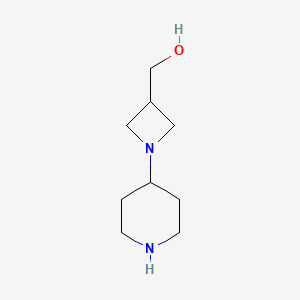

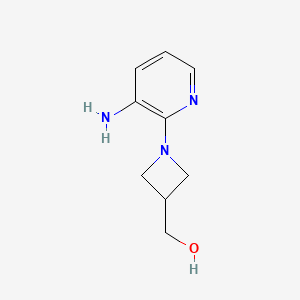

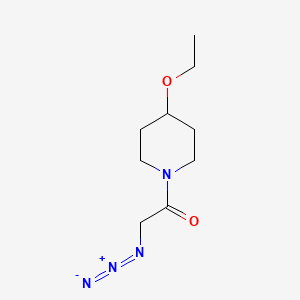

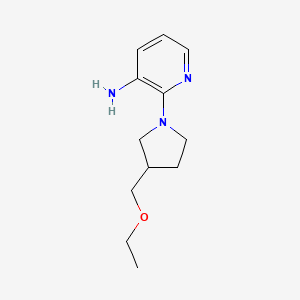

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.